molecular formula C15H18N2OS B4451071 N-(2-methylpropyl)-2-quinolin-2-ylsulfanylacetamide

N-(2-methylpropyl)-2-quinolin-2-ylsulfanylacetamide

Cat. No.: B4451071
M. Wt: 274.4 g/mol
InChI Key: WMJHTOXLTHIJFS-UHFFFAOYSA-N
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Description

N-(2-methylpropyl)-2-quinolin-2-ylsulfanylacetamide is an organic compound with a complex structure that includes a quinoline ring and a sulfanylacetamide group

Mechanism of Action

Target of Action

The primary targets of N-isobutyl-2-(2-quinolinylthio)acetamide are currently unknown

Biochemical Pathways

Without knowledge of the compound’s targets and mode of action, it’s challenging to summarize the biochemical pathways that N-isobutyl-2-(2-quinolinylthio)acetamide affects . Future studies should focus on uncovering these details to provide a comprehensive understanding of the compound’s effects at the molecular level.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of N-isobutyl-2-(2-quinolinylthio)acetamide are currently unknown . These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can impact how N-isobutyl-2-(2-quinolinylthio)acetamide interacts with its targets and exerts its effects . .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. As with any chemical, appropriate safety precautions should be taken when handling it to avoid exposure .

Future Directions

The future directions for research on this compound would depend on its intended application. If it’s being studied for potential use as a pharmaceutical, future research could involve further studies on its pharmacokinetics, pharmacodynamics, and toxicity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methylpropyl)-2-quinolin-2-ylsulfanylacetamide typically involves multiple steps. One common approach is to start with the quinoline derivative, which undergoes a series of reactions to introduce the sulfanylacetamide group. The reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

N-(2-methylpropyl)-2-quinolin-2-ylsulfanylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions can vary, but they often involve specific temperatures, solvents, and catalysts to achieve the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction reactions may produce more saturated compounds .

Scientific Research Applications

N-(2-methylpropyl)-2-quinolin-2-ylsulfanylacetamide has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(2-methylpropyl)-2-quinolin-2-ylsulfanylacetamide include other quinoline derivatives and sulfanylacetamide compounds. These compounds share structural similarities but may differ in their specific functional groups and overall properties .

Uniqueness

This compound is unique due to its specific combination of a quinoline ring and a sulfanylacetamide group. This unique structure gives it distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

IUPAC Name

N-(2-methylpropyl)-2-quinolin-2-ylsulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2OS/c1-11(2)9-16-14(18)10-19-15-8-7-12-5-3-4-6-13(12)17-15/h3-8,11H,9-10H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMJHTOXLTHIJFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)CSC1=NC2=CC=CC=C2C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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